molecular formula C22H31NO14 B587815 N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 CAS No. 950508-99-3

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Cat. No.: B587815
CAS No.: 950508-99-3
M. Wt: 536.501
InChI Key: MFDZYSKLMAXHOV-UCWJTYEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biochemical and medical research fields due to its role as a terminal sugar in glycoproteins .

Biochemical Analysis

Biochemical Properties

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, N-acetylneuraminic acid, a related compound, is often found in complex glycans on mucins and glycoproteins located at the cell membrane .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, N-acetylneuraminic acid acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 typically involves the acetylation of N-Acetylneuraminic Acid Methyl Ester. The process includes the use of acetic anhydride and a base such as pyridine under controlled temperature conditions to achieve the pentaacetate form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylneuraminic Acid Methyl Ester
  • Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate
  • Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate

Uniqueness

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in targeted biochemical and medical research .

Properties

CAS No.

950508-99-3

Molecular Formula

C22H31NO14

Molecular Weight

536.501

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-UCWJTYEISA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Synonyms

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 2
Reactant of Route 2
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 3
Reactant of Route 3
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 4
Reactant of Route 4
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 5
Reactant of Route 5
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 6
Reactant of Route 6
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.